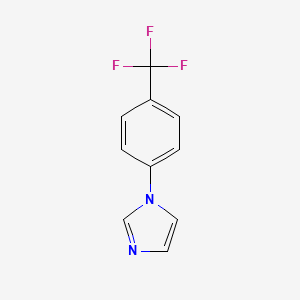

1-(4-Trifluoromethylphenyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJKJTAYTFLIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180019 | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25371-98-6 | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25371-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 1-(4-Trifluoromethylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(4-Trifluoromethylphenyl)imidazole. The information is presented in a clear, structured format to facilitate easy reference and comparison. Detailed experimental protocols for determining these key physical characteristics are also provided to support laboratory research and development.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and drug development. The trifluoromethyl group significantly influences its lipophilicity and electronic characteristics.[1]

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | [2] |

| Molecular Weight | 212.17 g/mol | [2][3] |

| Melting Point | 71 °C | |

| Boiling Point | 90 °C | |

| Density (Predicted) | 1.27±0.1 g/cm³ | |

| pKa (Predicted) | 4.99±0.10 | |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

| CAS Number | 25371-98-6 | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [4]

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, which contains a heating bath (e.g., mineral oil or a metal block).[5]

-

Heating: The heating bath is heated gradually, with constant stirring if using an oil bath, to ensure uniform temperature distribution.[5] The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Methodology: Micro Boiling Point Determination (Capillary Method) [7][8]

-

Sample Preparation: A small quantity (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[7][9] A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[7][8]

-

Heating and Observation: The bath is heated slowly. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10] The heating is then discontinued, and the bath is allowed to cool slowly.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11]

Methodology: Qualitative Solubility Testing [11][12]

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a small test tube.[11]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% HCl, or an organic solvent like diethyl ether) is added in portions.[11]

-

Observation: After each addition, the test tube is vigorously shaken.[11] The compound is classified as soluble if it completely dissolves. If the compound dissolves in aqueous acid or base, it indicates the presence of a basic or acidic functional group, respectively.

pKa Determination

The pKa is a measure of the acidity of a compound. Several methods can be employed for its determination.

Methodology: Potentiometric Titration [13]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent for compounds with low water solubility) to create a solution of known concentration.[13][14]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[13]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of N-aryl imidazoles, a class of compounds to which this compound belongs. This provides a conceptual overview of the key steps involved in its chemical production.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

1-(4-Trifluoromethylphenyl)imidazole chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 1-(4-Trifluoromethylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic properties imparted by the trifluoromethyl group and the biological activity associated with the imidazole moiety.[1] This document outlines key analytical techniques for its characterization, including spectroscopic and chromatographic methods, and provides a logical workflow for its analysis. All quantitative data is summarized in structured tables, and a detailed visualization of the analytical workflow is provided.

Chemical Structure and Identification

This compound is an organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group.[1] The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable moiety in the design of pharmacologically active agents.[1]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]-1H-imidazole |

| CAS Number | 25371-98-6 |

| Molecular Formula | C₁₀H₇F₃N₂[2][3] |

| Molecular Weight | 212.17 g/mol [2][3] |

| InChI | InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H[2] |

| SMILES | C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 71 °C | [4] |

| Boiling Point | 90 °C (at 0.1 mmHg) | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water.[1] | Vendor Data |

| Appearance | Solid | [5] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H-2 | 7.8 - 8.2 | s |

| Imidazole H-4/H-5 | 7.2 - 7.5 | m |

| Phenyl H-2'/H-6' | 7.6 - 7.8 | d |

| Phenyl H-3'/H-5' | 7.5 - 7.7 | d |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 128 - 132 |

| Imidazole C-5 | 118 - 122 |

| Phenyl C-1' | 138 - 142 |

| Phenyl C-2'/C-6' | 126 - 130 (q) |

| Phenyl C-3'/C-5' | 120 - 124 |

| Phenyl C-4' | 128 - 132 (q) |

| CF₃ | 122 - 126 (q) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum of this compound.[6]

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 1610, 1520, 1450 | Aromatic C=C Bending |

| 1325 | C-N Stretch |

| 1100-1300 | C-F Stretch (strong) |

| 840 | p-substituted Phenyl C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be observed at m/z 212.

Table 6: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 212 | [M]⁺ |

| 193 | [M - F]⁺ |

| 145 | [M - CF₃]⁺ |

| 116 | [C₆H₄N₂]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire the spectrum in positive ion mode.

-

EI: Introduce the sample via a direct insertion probe or a gas chromatograph. An ionization energy of 70 eV is typically used.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Analytical Workflow

A logical workflow ensures a comprehensive analysis of this compound.

Caption: Analytical workflow for this compound.

Applications in Drug Development

The imidazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting a wide range of biological activities, including antifungal and anticancer properties.[1] The addition of a trifluoromethylphenyl group can enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile. This compound and its derivatives are therefore of considerable interest for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and analysis of this compound. The presented data and protocols offer a solid foundation for researchers and scientists working with this compound. The combination of spectroscopic and chromatographic techniques, as outlined in the analytical workflow, is essential for its unambiguous identification, purity assessment, and further development in medicinal chemistry applications.

References

- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]

- 2. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 25371-98-6 [amp.chemicalbook.com]

- 5. 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Trifluoromethylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-trifluoromethylphenyl)imidazole, a key building block in pharmaceutical and materials science research. The document details three prominent methods: Chan-Lam Coupling, Ullmann Condensation, and Buchwald-Hartwig Amination. Each section includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the imidazole ring and the 4-trifluoromethylphenyl moiety. The three main catalytic cross-coupling reactions employed for this transformation are outlined below.

Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an amine with a boronic acid. This method is attractive due to its relatively mild reaction conditions.

Reaction Scheme:

Experimental Protocol:

A mixture of 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), imidazole (1.0 mmol), copper(II) acetate (1.0 mmol), and pyridine (2.0 mmol) in dichloromethane (10 mL) is stirred at room temperature under an oxygen atmosphere for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired product.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Key Reagents | Copper(II) acetate, Pyridine |

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically employing an aryl halide as the coupling partner. This method often requires higher temperatures compared to the Chan-Lam coupling.

Reaction Scheme:

Experimental Protocol:

To a dried Schlenk tube are added copper(I) iodide (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), imidazole (1.2 mmol), 4-iodobenzotrifluoride (1.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., DMSO, 5 mL) is then added, and the mixture is heated to 110-120 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Yield | 60-75% |

| Reaction Time | 24-48 hours |

| Temperature | 110-120 °C |

| Key Reagents | Copper(I) iodide, L-proline, K₂CO₃ |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the synthesis of C-N bonds. It often offers milder conditions and broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

Experimental Protocol:

In an oven-dried Schlenk tube, a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and a phosphine ligand (e.g., XPhos, 0.06 mmol) are combined. Imidazole (1.2 mmol), 4-bromobenzotrifluoride (1.0 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) are then added. The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 100 °C for 18-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the resulting residue is purified by flash chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Yield | 80-95% |

| Reaction Time | 18-24 hours |

| Temperature | 100 °C |

| Key Reagents | Pd₂(dba)₃, XPhos, Cs₂CO₃ |

Data Summary and Comparison

| Synthesis Pathway | Catalyst System | Starting Materials | Typical Yield | Temperature | Reaction Time |

| Chan-Lam Coupling | Cu(OAc)₂ / Pyridine | Imidazole, 4-(Trifluoromethyl)phenylboronic Acid | 75-85% | Room Temp. | 24 h |

| Ullmann Condensation | CuI / L-proline | Imidazole, 4-Iodobenzotrifluoride | 60-75% | 110-120 °C | 24-48 h |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Imidazole, 4-Bromobenzotrifluoride | 80-95% | 100 °C | 18-24 h |

Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 7.95 (s, 1H), 7.78 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H), 7.30 (s, 1H), 7.23 (s, 1H) | 138.9, 136.2, 130.1, 127.0 (q, J = 3.8 Hz), 126.8 (q, J = 32.8 Hz), 124.0 (q, J = 272.0 Hz), 120.8, 118.5 |

Disclaimer: The provided experimental protocols and quantitative data are representative examples and may require optimization based on specific laboratory conditions and reagent purity.

The Biological Activity of 1-(4-Trifluoromethylphenyl)imidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of the synthetic compound 1-(4-Trifluoromethylphenyl)imidazole. This molecule, characterized by an imidazole ring linked to a phenyl group substituted with a trifluoromethyl moiety at the para position, has garnered interest in the scientific community for its potential pharmacological applications. This document summarizes key findings on its biological effects, presents available quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Core Biological Activities

Research into this compound and its analogs has revealed a spectrum of biological activities, primarily centered on its anti-inflammatory, antimicrobial, and neurological effects. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.[1]

Anti-inflammatory Properties

A significant area of investigation for trifluoromethylphenyl imidazole derivatives has been their anti-inflammatory potential. Studies on structurally related fluorophenyl-substituted imidazoles have demonstrated a potent immunomodulatory effect on macrophages, key cells in the inflammatory response.[2] This activity is primarily attributed to the induction of macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2]

This repolarization is characterized by a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and an increase in the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Interleukin-4 (IL-4).[2] The underlying mechanism for this shift involves the inhibition of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]

Neurological Effects

Derivatives of trifluoromethylphenyl imidazole have been investigated for their effects on the central nervous system. Specifically, the isomer 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM) is a known inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] This inhibition has been linked to potential antidepressant and anticonvulsant activities.[4][5] While some studies suggest that the anticonvulsant effects of TRIM may be independent of nNOS inhibition, its impact on neuronal signaling remains a critical area of research.[4]

Antimicrobial and Anticancer Potential

The broader class of imidazole derivatives has a well-documented history of antimicrobial and anticancer activities.[6][7][8][9][10][11] Various synthetic derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as different fungal strains.[6][10] Furthermore, certain imidazole-based compounds have exhibited promising anticancer activity. For instance, N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated significant activity against cervical cancer cell lines.[8] While specific data for this compound in these areas is still emerging, the general activity of the chemical class suggests potential in these therapeutic areas.

Quantitative Data

Currently, specific quantitative data such as IC50, EC50, or MIC values for this compound are not extensively reported in publicly available literature. The following table summarizes the type of quantitative data that is typically generated for compounds in this class.

| Activity | Parameter | Typical Range | Significance |

| Anti-inflammatory | IC50 (COX-2) | 0.1 - 10 µM | Measures the concentration of the compound required to inhibit 50% of the cyclooxygenase-2 enzyme activity, a key target in inflammation. |

| IC50 (TNF-α release) | 1 - 20 µM | Indicates the concentration needed to inhibit 50% of the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells. | |

| Antimicrobial | MIC (Bacteria/Fungi) | 1 - 128 µg/mL | The Minimum Inhibitory Concentration is the lowest concentration of the compound that prevents visible growth of a microorganism. |

| Neurological | IC50 (nNOS) | 0.05 - 5 µM | Represents the concentration required to inhibit 50% of the activity of neuronal nitric oxide synthase. |

| Anticancer | GI50 (Cancer Cell Line) | 0.1 - 50 µM | The concentration of the compound that causes 50% growth inhibition of a specific cancer cell line. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the biological activity of compounds like this compound.

Macrophage Polarization Assay

Objective: To determine the effect of the compound on macrophage polarization.

Methodology:

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Macrophages are then stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) for M1 polarization, or with IL-4 for M2 polarization, for 24 hours.

-

Cytokine Analysis: The supernatant is collected, and the concentrations of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10, IL-4) cytokines are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206).

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Objective: To quantify the inhibitory effect of the compound on nNOS activity.

Methodology:

-

Enzyme Source: Recombinant human nNOS is used.

-

Assay Principle: The assay measures the conversion of L-arginine to L-citrulline by nNOS, which produces nitric oxide (NO). The amount of NO produced is quantified using a fluorescent probe (e.g., DAF-FM Diacetate).

-

Procedure: The enzyme is incubated with L-arginine, necessary co-factors (NADPH, calmodulin, BH4), and varying concentrations of this compound.

-

Detection: The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the growth of a specific microorganism.

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test bacterium or fungus is prepared.

-

Broth Microdilution: The compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

Caption: Modulation of Macrophage Polarization by this compound.

Caption: Workflow for Assessing In Vitro Anti-inflammatory Effects.

References

- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]

- 2. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinmedkaz.org [clinmedkaz.org]

- 8. pharmascholars.com [pharmascholars.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 11. chemrxiv.org [chemrxiv.org]

Potential Mechanism of Action of 1-(4-Trifluoromethylphenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Trifluoromethylphenyl)imidazole is a heterocyclic organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group. While specific comprehensive mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs—the imidazole core and the trifluoromethylphenyl group—are well-characterized in medicinal chemistry. These components are present in numerous compounds with defined biological activities. This technical guide consolidates the likely mechanisms of action of this compound by examining the established activities of structurally related compounds, including its isomers and other imidazole-based agents. The potential mechanisms include anti-inflammatory action through macrophage polarization, inhibition of key enzymes such as cytochrome P450 and nitric oxide synthase, as well as potential antifungal and anticancer activities. This document provides a foundational understanding for researchers investigating this compound, complete with detailed experimental protocols for hypothesized mechanisms and visual representations of relevant biological pathways.

Chemical and Physical Properties

This compound is characterized by the presence of an imidazole ring, a five-membered heterocycle with two nitrogen atoms, and a phenyl ring substituted with a trifluoromethyl (-CF3) group.[1] The trifluoromethyl group significantly enhances the lipophilicity of the molecule, which can influence its biological activity and pharmacokinetic properties.[1] This compound is generally stable under standard conditions and is more soluble in organic solvents than in water.[1]

| Property | Value | Source |

| CAS Number | 25371-98-6 | [2] |

| Molecular Formula | C₁₀H₇F₃N₂ | [2] |

| Molecular Weight | 212.17 g/mol | [2] |

| Synonyms | 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole | [1] |

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may exhibit a range of biological effects. The primary hypothesized mechanisms are detailed below.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of imidazole derivatives. A key mechanism is the modulation of macrophage phenotype, shifting from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This polarization is critical in resolving inflammation.

Research on a fluorophenyl-imidazole derivative has demonstrated the inhibition of nitric oxide (NO) metabolites and pro-inflammatory cytokines.[3] This effect was linked to the inhibition of p38 MAPK and NF-κB phosphorylation.[4] Notably, 1-(2-trifluoromethylphenyl)imidazole (TRIM), an isomer of the title compound, has been shown to regulate the release of anti-inflammatory cytokines and promote macrophage polarization from M1 to M2 phenotypes in LPS-induced RAW 264.7 macrophages.[3]

The proposed anti-inflammatory signaling pathway is as follows:

Enzyme Inhibition

The isomer, 1-(2-trifluoromethylphenyl)imidazole (TRIM), is a known potent inhibitor of neuronal nitric oxide synthase (nNOS).[5] NOS enzymes are responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes, including neurotransmission and inflammation. Inhibition of NOS, particularly iNOS (inducible NOS) and nNOS, is a therapeutic strategy for conditions like depression, anxiety, and neuroinflammation.[5] Given the structural similarity, this compound is also a candidate for NOS inhibition.

The imidazole moiety is a well-established pharmacophore known for its ability to inhibit cytochrome P450 enzymes.[6] This occurs through the coordination of one of the imidazole nitrogen atoms to the heme iron of the enzyme, leading to competitive inhibition.[7] Antifungal imidazole derivatives, for instance, exert their effect by inhibiting CYP51 (lanosterol 14α-demethylase).[8] Many imidazole-containing drugs are known to cause drug-drug interactions due to their non-selective inhibition of various CYP isoforms in the liver, which are responsible for drug metabolism.[6] It is highly probable that this compound also acts as an inhibitor of one or more CYP isoforms.

Antifungal Activity

Many imidazole-containing compounds are potent antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

Anticancer Activity

Imidazole derivatives have been investigated for their anticancer properties, acting through various mechanisms.[9] Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key protein in cancer cell signaling.[10] Others interfere with microtubule assembly by binding to tubulin, leading to cell cycle arrest and apoptosis.[9] Given the prevalence of the imidazole scaffold in anticancer drug development, this compound could potentially exhibit cytotoxic effects on cancer cells through similar mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound.

Cytochrome P450 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various CYP isoforms.

-

Materials:

-

Human liver microsomes (HLMs)

-

Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Incubation buffer (e.g., potassium phosphate buffer)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, incubate the HLMs, the specific CYP substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

-

Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[11][12]

-

Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay measures the activity of NOS by quantifying the amount of nitrite, a stable and oxidized product of nitric oxide.

-

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS) or cell lysates containing NOS

-

NOS assay buffer

-

L-arginine (substrate)

-

NADPH

-

Other cofactors (e.g., FAD, FMN, BH4)

-

Test compound

-

Griess Reagent (for nitrite detection)

-

-

Procedure:

-

Prepare dilutions of the test compound.

-

In a microplate, add the NOS assay buffer, NOS enzyme, cofactors, and the test compound at various concentrations.

-

Initiate the reaction by adding L-arginine and NADPH.

-

Incubate at 37°C for a specified time.

-

Add Griess Reagent to each well to react with nitrite and form a colored azo dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the inhibition of NOS activity and determine the IC50 value.[13]

-

Anti-inflammatory Cytokine Release Assay

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the effect of the test compound on the release of pro-inflammatory cytokines from macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Test compound

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

-

Procedure:

-

Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[14][15]

-

Determine the effect of the compound on cytokine release and calculate the IC50 if applicable.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, a strong rationale exists for its potential biological activities based on its chemical structure. The presence of the imidazole ring and the trifluoromethylphenyl group suggests a high likelihood of activity as an anti-inflammatory agent, an inhibitor of enzymes such as cytochrome P450 and nitric oxide synthase, and potentially as an antifungal or anticancer compound. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these potential mechanisms and elucidate the pharmacological profile of this compound. Further research is warranted to confirm these hypotheses and to determine the specific molecular targets and signaling pathways involved.

References

- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)imidazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-trifluoromethylphenyl)imidazole derivatives and their analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer and antifungal agents.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating notable efficacy in inhibiting cancer cell proliferation and fungal growth. The trifluoromethyl group at the para position of the phenyl ring often enhances the lipophilicity and metabolic stability of these compounds, contributing to their biological activity.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of imidazole-based compounds against various cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the p38 MAP kinase pathway.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | Cervical Cancer | - | [1] |

| Imidazole Derivative 2c | MDA-MB-231 (Breast) | 617.33 ± 0.04 nM (EGFR inhibition) | [2] |

| Imidazole Derivative 2d | MDA-MB-231 (Breast) | 710 ± 0.05 nM (EGFR inhibition) | [2] |

| Imidazole Derivative 3c | MDA-MB-231 (Breast) | 236.38 ± 0.04 nM (EGFR inhibition) | [2] |

| Imidazole Derivative 4e | Multiple Cancer Lines | 7.5 - 11.1 | [3] |

| Imidazole Derivative 4f | Multiple Cancer Lines | 7.5 - 11.1 | [3] |

Antifungal Activity

The antifungal properties of imidazole derivatives are well-established, with many commercially available drugs belonging to this class. Their primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Table 2: In Vitro Antifungal Activity of Imidazole Derivatives

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl) sulfamoyl) phenyl) benzamide | Not Specified | - | [1] |

| Flutrimazole | Dermatophytes, Yeasts | 0.025 - 5.0 | [4] |

| Imidazole Derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | - |

Note: MIC values for this compound derivatives are not specified in the available literature. The data is for related imidazole antifungal agents.

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. Two of the most relevant pathways are the p38 MAP Kinase pathway in cancer and the ergosterol biosynthesis pathway in fungi.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. In many cancers, this pathway is dysregulated, making it an attractive target for therapeutic intervention. Certain pyridinyl-imidazole derivatives have been identified as potent inhibitors of p38 MAPK. These inhibitors typically act by competing with ATP for binding to the kinase domain of p38, thereby blocking its activity and downstream signaling.

Caption: p38 MAPK signaling pathway and the inhibitory action of imidazole derivatives.

Fungal Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

Synthesis of 1-Substituted Imidazole Derivatives

A general procedure for the synthesis of 1-substituted imidazole derivatives involves the following steps:

-

Preparation of 4-(1H-Imidazol-1-yl)benzonitrile: A mixture of imidazole and 4-chlorobenzonitrile in ethanol is heated. After the reaction is complete, water is added to precipitate the product, which is then filtered, washed, and dried.[1]

-

Hydrolysis to 4-(1H-Imidazol-1-yl)benzoic acid: The synthesized benzonitrile derivative is refluxed with sodium hydroxide solution. The reaction mixture is then cooled and acidified with HCl to precipitate the carboxylic acid product.[1]

-

Formation of 4-(1H-Imidazol-1-yl)benzoyl chloride: The benzoic acid derivative is refluxed with thionyl chloride. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride.[1]

-

Amide Coupling: The benzoyl chloride is reacted with various anilines or sulfonamides in a suitable solvent to yield the final 1-substituted imidazole derivatives.[1]

Caption: A generalized workflow for the synthesis of 1-substituted imidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Drug Dilution: The antifungal compounds are serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of new anticancer and antifungal therapies. Their synthesis is readily achievable, and they exhibit potent biological activities, likely through the modulation of key cellular pathways such as p38 MAPK and ergosterol biosynthesis. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize their therapeutic potential and advance these compounds towards clinical applications.

References

The Emergence of a Key Fluorinated Heterocycle: A Technical Guide to 1-(4-Trifluoromethylphenyl)imidazole

Introduction: 1-(4-Trifluoromethylphenyl)imidazole is a fluorinated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethyl group onto the phenyl ring imparts unique electronic properties and enhances lipophilicity, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. While a singular, definitive publication detailing its initial discovery remains elusive in the public domain, this document consolidates and presents the most pertinent information gathered from public chemical databases and analogous synthetic methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from publicly accessible chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | PubChem[1] |

| Molecular Weight | 212.17 g/mol | PubChem[1] |

| CAS Number | 25371-98-6 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred from related compounds[2][3] |

| pKa | Not reported | - |

Synthesis and Discovery

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAᵣ)

This method involves the reaction of imidazole with an activated aryl halide, typically a fluoride or a nitro-substituted chloride or bromide. The trifluoromethyl group is strongly electron-withdrawing, thus activating the phenyl ring towards nucleophilic attack.

-

Reaction: Imidazole + 4-Fluorobenzotrifluoride → this compound + HF

-

Reagents and Solvents:

-

Imidazole

-

4-Fluorobenzotrifluoride

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

-

Procedure:

-

To a solution of imidazole in anhydrous DMF, an equimolar amount of a base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for 30 minutes to an hour to ensure the formation of the imidazolide anion.

-

An equimolar amount of 4-fluorobenzotrifluoride is then added dropwise to the reaction mixture.

-

The reaction is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

-

Method 2: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl-heteroatom bonds, involving the copper-catalyzed reaction of an aryl halide with a nucleophile.

-

Reaction: Imidazole + 4-Bromobenzotrifluoride --(Cu catalyst, Base)--> this compound

-

Reagents and Solvents:

-

Imidazole

-

4-Bromobenzotrifluoride or 4-Iodobenzotrifluoride

-

A copper catalyst (e.g., CuI, Cu₂O, or copper powder)

-

A ligand (e.g., 1,10-phenanthroline, L-proline) - often improves yield and reaction conditions.

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

A high-boiling polar solvent (e.g., DMF, N,N-Dimethylacetamide (DMAc), or pyridine)

-

-

Procedure:

-

A reaction vessel is charged with imidazole, 4-bromobenzotrifluoride, a copper catalyst, a ligand (if used), and a base.

-

The vessel is flushed with an inert gas, and the solvent is added.

-

The reaction mixture is heated to a high temperature (typically 120-180 °C) and stirred vigorously.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the mixture is cooled to room temperature and filtered to remove insoluble inorganic salts.

-

The filtrate is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

-

Characterization Data

Detailed spectroscopic data for this compound is not available in a single peer-reviewed publication. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the phenyl ring would appear as two doublets in the downfield region (approx. δ 7.5-7.8 ppm). The protons on the imidazole ring would appear as three distinct singlets or multiplets in the region of δ 7.2-8.0 ppm. |

| ¹³C NMR | Signals for the trifluoromethyl carbon (a quartet due to C-F coupling), aromatic carbons, and imidazole carbons would be observed in their characteristic regions. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group would be present. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and imidazole rings, C=C and C=N stretching vibrations, and strong C-F stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 212.17, along with characteristic fragmentation patterns. |

Potential Biological and Pharmacological Significance

While the biological activity of this compound is not extensively documented, its structural isomer, 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM), is a known potent inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] This suggests that the para-substituted isomer may also possess interesting pharmacological properties and could be a candidate for screening in various biological assays, particularly those related to enzymes and receptors where the electronic nature and lipophilicity of the trifluoromethylphenyl group could be advantageous. The imidazole moiety itself is a common feature in many biologically active molecules, contributing to their pharmacological profiles through hydrogen bonding and coordination with metal ions in enzymes.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes for this compound.

Conclusion

This compound represents a valuable building block in the design of new chemical entities. While a dedicated report on its initial discovery is not apparent, its synthesis can be reliably achieved through well-established methodologies such as nucleophilic aromatic substitution and Ullmann condensation. The physicochemical properties derived from public databases provide a solid foundation for its use in further research. The known biological activity of its structural isomer suggests that this compound holds potential for exploration in various therapeutic areas. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and further investigate this promising fluorinated imidazole derivative.

References

Technical Guide: Physicochemical Properties of 1-(4-Trifluoromethylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility and stability data for 1-(4-Trifluoromethylphenyl)imidazole (CAS No. 25371-98-6). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported physical properties, calculated values, and general experimental protocols relevant to the characterization of pharmaceutical compounds.

Core Compound Information

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a trifluoromethylphenyl group. The presence of the trifluoromethyl group significantly influences its lipophilicity and electronic characteristics, making it a compound of interest in medicinal chemistry and materials science.[1]

Solubility Data

Table 1: Quantitative Solubility Data

| Property | Value | Method | Source |

| Water Solubility (logS) | -3.99 | Calculated | Cheméo |

| Octanol/Water Partition Coefficient (logP) | 2.891 | Calculated | Cheméo |

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Source |

| Water | Limited solubility due to hydrophobic characteristics | CymitQuimica[1] |

| Organic Solvents | Generally soluble | CymitQuimica[1] |

| DMSO | Soluble at 30 mg/mL (for the isomer 1-[2-(Trifluoromethyl)phenyl]imidazole) | Sigma-Aldrich[2] |

Stability Data

Specific stability data, including degradation pathways and shelf-life for this compound, are not extensively reported. However, imidazole derivatives are generally described as having moderate to high stability under standard conditions.[1] Stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines, is crucial to determine the intrinsic stability of the compound.

Table 3: General Stability Profile

| Parameter | Observation |

| General Stability | Imidazole derivatives are typically moderately to highly stable under standard conditions.[1] |

| Forced Degradation | Studies under stress conditions (acid, base, oxidation, heat, light) are necessary to identify potential degradation products and pathways.[3][4][5][6] These studies are crucial for developing stability-indicating analytical methods.[6] |

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical testing guidelines.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Testing (Forced Degradation Studies)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80 °C) for a specified duration.

-

Base Hydrolysis: The compound is treated with a basic solution (e.g., 0.1 N NaOH) under similar temperature and time conditions as acid hydrolysis.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.

-

Thermal Degradation: The solid compound is subjected to dry heat (e.g., 80-100 °C) for a defined period.

-

Photostability: The compound is exposed to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

Analysis of Degradants: Samples from each stress condition are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination

Caption: Workflow for Forced Degradation Study

References

- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]

- 2. 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 [sigmaaldrich.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]

- 6. rjptonline.org [rjptonline.org]

Safety, handling, and MSDS for 1-(4-Trifluoromethylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(4-Trifluoromethylphenyl)imidazole. The content herein is intended to support laboratory research and drug development activities by providing detailed protocols, summarizing key data, and outlining the known biological context of this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 25371-98-6 | [2] |

| Molecular Formula | C₁₀H₇F₃N₂ | [2] |

| Molecular Weight | 212.17 g/mol | [2] |

| Melting Point | 71 °C | [3] |

| Boiling Point | 90 °C | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |

Safety and Hazard Information

This compound is classified as an irritant.[2] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Pictograms and Precautionary Statements

Pictogram:

Signal Word: Warning[2]

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile

The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system.[2]

-

Acute Toxicity: No specific LD50 or LC50 data is readily available for this compound. However, based on its GHS classification, it is expected to be harmful if ingested or inhaled in significant quantities.

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]

-

Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]

-

Chronic Toxicity: No data is currently available on the long-term toxicological effects of this compound.

-

Carcinogenicity and Mutagenicity: There is no available data to suggest that this compound is carcinogenic or mutagenic.

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[6]

-

Hand Protection: Nitrile or other chemically resistant gloves should be worn.[6] Gloves must be inspected before use and disposed of properly after handling.[5]

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[6]

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[1]

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

Spill Cleanup

In the event of a spill, follow these procedures:

-

Small Spills (Solid):

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's environmental health and safety (EHS) department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1] As a halogenated organic compound, it should be segregated into a designated halogenated waste stream.[3]

Biological Activity and Signaling Pathway

This compound is known to be an inhibitor of neuronal nitric oxide synthase (nNOS).[7]

Mechanism of Action

The compound acts as a competitive inhibitor at the L-arginine binding site of nNOS.[8] Its inhibitory activity is enhanced in the absence of the cofactor tetrahydrobiopterin, suggesting it may also interfere with cofactor binding.[8]

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the nNOS signaling pathway and the point of inhibition by this compound.

Caption: nNOS signaling pathway and inhibition.

Experimental Workflows

General Experimental Setup

The following diagram outlines a general workflow for experiments involving this compound.

Caption: General experimental workflow.

This guide is intended to provide a comprehensive overview of the safety, handling, and known properties of this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier and adhere to their institution's specific safety protocols.

References

- 1. 7.2 Organic Solvents [ehs.cornell.edu]

- 2. americanbio.com [americanbio.com]

- 3. campusoperations.temple.edu [campusoperations.temple.edu]

- 4. bucknell.edu [bucknell.edu]

- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

Potential Therapeutic Targets of 1-(4-Trifluoromethylphenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel synthetic compound, 1-(4-Trifluoromethylphenyl)imidazole. While direct experimental data on this specific molecule is limited, this document extrapolates potential mechanisms of action and therapeutic targets based on robust evidence from structurally analogous compounds, particularly its isomer 1-(2-Trifluoromethylphenyl)imidazole (TRIM). The primary hypothesized targets include nitric oxide synthases (NOS) and key pathways involved in macrophage polarization. This guide summarizes the available preclinical data for related compounds, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows using standardized visualizations to facilitate further research and drug development efforts.

Introduction

This compound is a heterocyclic organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group. The imidazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a person of interest for drug discovery. This document outlines the most probable therapeutic targets for this compound based on the pharmacological profile of structurally related molecules.

Hypothesized Therapeutic Targets

Based on the pharmacology of analogous compounds, two primary therapeutic avenues are proposed for this compound: inhibition of nitric oxide synthases and modulation of macrophage polarization.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Three distinct isoforms of nitric oxide synthase (NOS) are responsible for NO production: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Overproduction of NO by nNOS and iNOS is implicated in the pathophysiology of various neurological and inflammatory disorders.

The structural isomer, 1-(2-Trifluoromethylphenyl)imidazole (TRIM), is a potent and selective inhibitor of nNOS and a moderately potent inhibitor of iNOS, with significantly lower activity against eNOS. This selectivity is crucial, as inhibition of eNOS can lead to undesirable cardiovascular side effects. The inhibitory action of some imidazole derivatives has been shown to be competitive with the binding of the cofactor tetrahydrobiopterin (BH4) or the substrate L-arginine. Given the structural similarity, this compound is hypothesized to act as an inhibitor of nNOS and iNOS.

The following table summarizes the inhibitory activity of 1-(2-Trifluoromethylphenyl)imidazole (TRIM) and related compounds against the three NOS isoforms.

| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Reference |

| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | 28.2 | 27.0 | 1057.5 | ~37.5 | |

| 1-Phenylimidazole | 72.1 | 53.9 | 86.9 | ~1.2 | |

| Imidazole | 290.6 | 616.0 | 101.3 | ~0.35 |

Modulation of Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major phenotypes are the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory and pro-resolving macrophages. A sustained M1 phenotype is associated with chronic inflammatory diseases.

Studies on other fluorophenyl-substituted imidazole derivatives have demonstrated potent anti-inflammatory effects mediated by the modulation of macrophage polarization. These compounds have been shown to promote a shift from the M1 to the M2 phenotype, characterized by a decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10, IL-4). This immunomodulatory effect is a promising therapeutic strategy for a range of inflammatory conditions.

Signaling Pathways

Proposed Mechanism of NOS Inhibition

The diagram below illustrates the hypothesized competitive inhibition of neuronal nitric oxide synthase (nNOS) by this compound. The compound is predicted to bind to the active site, thereby preventing the binding of the substrate L-arginine and/or the cofactor tetrahydrobiopterin (BH4), leading to a reduction in nitric oxide (NO) and citrulline production.

Macrophage Polarization Pathway

The following diagram depicts the proposed mechanism by which this compound may modulate macrophage polarization. By inhibiting pro-inflammatory signaling pathways (e.g., NF-κB), the compound is hypothesized to suppress the M1 phenotype and promote the M2 phenotype, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized therapeutic targets of this compound.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of this compound against nNOS, iNOS, and eNOS.

Methodology:

-

Enzyme Source: Recombinant human nNOS, iNOS, and eNOS.

-